5-oxo-N-(pyridin-3-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-N-(pyridin-3-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyridine moiety, and a sulfonyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(pyridin-3-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution or coupling reactions.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, nucleophiles, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways. Its structural features make it a candidate for drug development and biochemical research.
Medicine
In medicine, 5-oxo-N-(pyridin-3-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological targets, offering possibilities for treating various diseases.
Industry
Industrially, the compound can be used in the development of new materials, catalysts, and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pyrrolidine and pyridine moieties can bind to active sites or allosteric sites, modulating the activity of the target molecules. The sulfonyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
- 5-oxo-N-(pyridin-4-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
Uniqueness
Compared to similar compounds, 5-oxo-N-(pyridin-3-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide may exhibit unique binding properties and reactivity due to the specific positioning of the pyridine moiety. This can result in distinct biological activities and chemical behaviors, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24N4O4S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
5-oxo-N-(pyridin-3-ylmethyl)-1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N4O4S/c26-20-12-17(21(27)23-14-16-4-3-9-22-13-16)15-25(20)18-5-7-19(8-6-18)30(28,29)24-10-1-2-11-24/h3-9,13,17H,1-2,10-12,14-15H2,(H,23,27) |
InChI Key |
USJMXUJBZHLWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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